molecular formula C21H22N2O4 B2358775 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea CAS No. 2097903-55-2

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea

Cat. No. B2358775
CAS RN: 2097903-55-2
M. Wt: 366.417
InChI Key: MVTRNHZCOLDPPF-UHFFFAOYSA-N
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Description

The compound “3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a hydroxyethyl group, a phenoxyethyl group, and a urea group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a phenyl ring, a hydroxyethyl group, a phenoxyethyl group, and a urea group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the phenyl ring, and the urea group. Furan rings are known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom . Phenyl rings can participate in electrophilic aromatic substitution reactions . The urea group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For instance, the presence of the polar urea group and the hydroxyethyl group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Chemical Structure and Activity

Urceolatin Discovery : A study highlighted the isolation of urceolatin, a compound structurally distinct but related due to its bromophenol content and furan units, from marine algae. Urceolatin showed significant antioxidant activity, hinting at the potential biological activities of furan-containing compounds like the one (Li et al., 2008).

Synthesis and Structure-Activity Relationships

Neuropeptide Y5 Receptor Antagonists : Another relevant study involved the synthesis of phenyl urea derivatives as neuropeptide Y5 receptor antagonists, showcasing the importance of urea functionalities in medicinal chemistry for targeting specific receptors (Fotsch et al., 2001).

Material Science Applications

Amino and Furan Resins : The application of furan and amino resins, which are related to the furan and urea components of the compound , in the material sciences, particularly in the production of thermosetting plastics, was discussed. This indicates potential uses in creating advanced materials (Ibeh, 1998).

Renewable Chemistry

Phloretic Acid in Polybenzoxazine : Research on using renewable phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation hints at the ecological and sustainable applications of furan-containing compounds in creating environmentally friendly materials (Trejo-Machin et al., 2017).

Catalytic Reactions

Aza-Piancatelli Rearrangement : A study on the catalytic rearrangement of furan-2-yl(phenyl)methanol derivatives, which share the furan moiety with the compound , suggests potential synthetic pathways that could be relevant for the synthesis or modification of such compounds (Reddy et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. This could include investigating its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer activities .

properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(16-8-10-17(11-9-16)20-7-4-13-27-20)15-23-21(25)22-12-14-26-18-5-2-1-3-6-18/h1-11,13,19,24H,12,14-15H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRNHZCOLDPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea

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